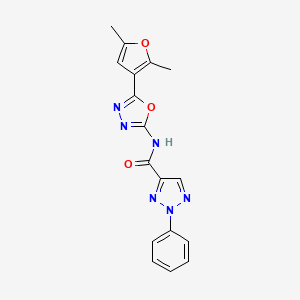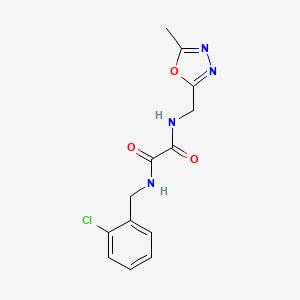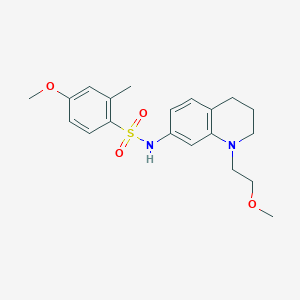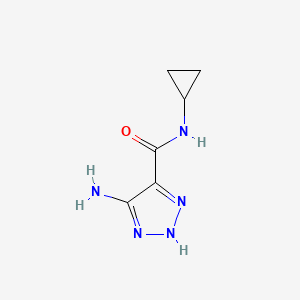
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan, oxadiazole, and triazole rings, and the attachment of the phenyl and amide groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, oxadiazole, and triazole rings, as well as the phenyl and amide groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, oxadiazole, and triazole rings, as well as the phenyl and amide groups. For example, the furan ring might undergo reactions with electrophiles, while the oxadiazole and triazole rings might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan, oxadiazole, and triazole rings, as well as the phenyl and amide groups. For example, the compound might exhibit a certain degree of polarity due to the presence of the amide group .Aplicaciones Científicas De Investigación
Synthesis and Characterization Research in this area focuses on the development of synthetic methodologies and the structural characterization of compounds containing 1,3,4-oxadiazole and 1,2,3-triazole moieties. For example, studies have described the synthesis of derivatives and analyzed their structure through techniques such as X-ray analysis and NMR spectroscopy. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science (Ledenyova et al., 2018).
Biological Activities Compounds featuring 1,3,4-oxadiazol and triazole rings have been investigated for a range of biological activities. This includes antimicrobial properties, as certain derivatives have shown moderate to good activities against bacterial and fungal strains. Such research is pivotal for the development of new antimicrobial agents in response to growing antibiotic resistance (Jadhav et al., 2017).
Antiviral and Antineoplastic Properties The synthesis of compounds related to the query chemical structure has also led to the discovery of antiviral and antineoplastic activities. These compounds undergo various chemical transformations and have been evaluated for their efficacy against viruses and cancer cells, demonstrating the potential for the development of new therapeutic agents (Srivastava et al., 1977).
Energetic Materials and Structural Components Additionally, derivatives of 1,3,4-oxadiazoles and triazoles have been explored for their potential as energetic materials. This research aims at designing compounds with high nitrogen content for use in energetic polymers, contributing to advancements in materials science (Storey et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-10-8-13(11(2)25-10)16-20-21-17(26-16)19-15(24)14-9-18-23(22-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQQBLXGCSBAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2642614.png)

![N-Ethyl-N-[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2642616.png)
![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2642618.png)
![4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2642619.png)

![1-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2642621.png)


![3-[4-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2642625.png)

![2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2642630.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642634.png)
